molecular formula C30H41FO7 B1681370 Triamcinolone hexacetonide CAS No. 5611-51-8

Triamcinolone hexacetonide

カタログ番号 B1681370
CAS番号: 5611-51-8
分子量: 532.6 g/mol
InChIキー: TZIZWYVVGLXXFV-SSBRBINBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triamcinolone hexacetonide is a synthetic glucocorticoid corticosteroid . It is used to treat various inflammatory conditions in the body, from allergic rhinitis to acute exacerbations of multiple sclerosis . It works by decreasing inflammation, slowing down an overactive immune system, or replacing cortisol normally made in the body .


Molecular Structure Analysis

Triamcinolone hexacetonide has a molecular formula of C30H41FO7 . Its molecular weight is 532.6 g/mol . The structure of Triamcinolone hexacetonide can be found in various databases .


Chemical Reactions Analysis

While specific chemical reactions involving Triamcinolone hexacetonide are not detailed in the search results, one study mentioned its use in intra-articular administration for treatment of osteoarthritis . Another study discussed the determination of Triamcinolone acetonide and its coformulated drug, econazole nitrate, in the presence of TMC impurities and degradation products .


Physical And Chemical Properties Analysis

Triamcinolone hexacetonide is a white or almost white, crystalline powder . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

Rheumatology

Triamcinolone hexacetonide: is extensively used in rheumatology for its efficacy in treating juvenile idiopathic arthritis (JIA) . It’s particularly effective when administered intra-articularly, providing long-term remission of symptoms. Pharmacokinetic studies suggest that its biological effect is equivalent to triamcinolone acetonide when used at double the dosage . It’s preferred for its slower absorption from the joints, leading to prolonged therapeutic effects .

Dermatology

In dermatology, triamcinolone hexacetonide is utilized for treating various skin conditions. It’s effective in managing alopecia areata , discoid lupus erythematosus , keloids , and necrobiosis lipoidica diabeticorum when injected intralesionally . Its anti-inflammatory action helps reduce swelling and suppresses the immune response in affected skin areas.

Ophthalmology

Triamcinolone hexacetonide: plays a role in ophthalmology, particularly in treating ocular myasthenia gravis . Periocular injections of the drug can significantly alleviate symptoms such as ptosis and ophthalmoplegia . It’s also explored for its potential in treating retinal diseases using advanced nano-drug delivery systems .

Oncology

While not a primary treatment for cancer, triamcinolone hexacetonide is sometimes used in oncology to alleviate symptoms caused by tumors or cancer treatments. It can help manage inflammation and pain in cancer patients, although its use must be carefully considered due to potential systemic effects .

Respiratory Therapy

In respiratory therapy, triamcinolone hexacetonide is not commonly used; however, corticosteroids like triamcinolone can help manage certain chronic respiratory conditions due to their anti-inflammatory properties. They may be used to treat severe asthma or COPD exacerbations, but specific use of hexacetonide in respiratory therapy is less documented .

Endocrinology

Triamcinolone hexacetonide: has implications in endocrinology, particularly in its systemic effects when administered intrathecally in patients with multiple sclerosis. It can suppress serum levels of cortisol and corticosterone, which necessitates careful monitoring of adrenal function following repeated injections .

作用機序

Target of Action

Triamcinolone hexacetonide is a synthetic glucocorticoid corticosteroid . Its primary target is the glucocorticoid receptor (GR), a type of nuclear receptor that is activated by binding to glucocorticoid hormones .

Mode of Action

Upon binding to the glucocorticoid receptor, triamcinolone hexacetonide triggers a conformational change in the receptor, allowing it to translocate into the nucleus. Once inside the nucleus, the GR-triamcinolone hexacetonide complex tethers transcription factors such as NF-KB, cAMP response element binding protein, AP-1, and others. This action inhibits the transcription of target genes, thereby reducing the production of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules .

Biochemical Pathways

The anti-inflammatory action of triamcinolone hexacetonide primarily affects the inflammatory response pathway. By inhibiting the transcription of pro-inflammatory genes, it reduces the production of mediators that would otherwise promote inflammation. This results in a decrease in inflammation and an alleviation of symptoms associated with various inflammatory conditions .

Pharmacokinetics

Triamcinolone hexacetonide exhibits unique pharmacokinetics. It has a large volume of distribution (99.5 L) and is primarily metabolized in the liver . Approximately 75% of the drug is excreted in the urine, with the remainder eliminated in bile and feces . The drug’s onset of action for adrenal suppression is between 24 to 48 hours, and its duration of action can last from 30 to 40 days . These properties contribute to its long-lasting effects and its use in treating chronic inflammatory conditions .

Result of Action

The primary result of triamcinolone hexacetonide’s action is a reduction in inflammation. This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system . These actions collectively contribute to the alleviation of symptoms in various inflammatory conditions .

Action Environment

The action of triamcinolone hexacetonide can be influenced by various environmental factors. For instance, the drug’s bioavailability and efficacy can be affected by the route of administration. It can be administered intramuscularly, intranasally, topically, or intra-articularly, depending on the condition being treated . Additionally, the drug’s stability and efficacy can be influenced by factors such as temperature and pH . Therefore, appropriate storage and handling are crucial to maintain the drug’s effectiveness .

Safety and Hazards

Triamcinolone hexacetonide may increase blood pressure; regular monitoring of blood pressure and a low salt diet is recommended . This medicine may exacerbate systemic fungal infections and therefore should not be used in the presence of such infections . It may also increase your blood sugar level .

将来の方向性

Triamcinolone was granted FDA approval on 3 December 1957 . In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection - the first suprachoroidal injection to receive FDA approval . This was for the treatment of patients with macular edema associated with uveitis .

特性

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIZWYVVGLXXFV-FLRHRWPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048634
Record name Triamcinolone hexacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5611-51-8
Record name Triamcinolone hexacetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5611-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone hexacetonide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005611518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone hexacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamcinolone hexacetonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE HEXACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GT1U99Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triamcinolone hexacetonide
Reactant of Route 2
Reactant of Route 2
Triamcinolone hexacetonide
Reactant of Route 3
Reactant of Route 3
Triamcinolone hexacetonide
Reactant of Route 4
Reactant of Route 4
Triamcinolone hexacetonide
Reactant of Route 5
Reactant of Route 5
Triamcinolone hexacetonide
Reactant of Route 6
Reactant of Route 6
Triamcinolone hexacetonide

Q & A

A: Triamcinolone hexacetonide, a synthetic glucocorticoid, binds to specific cytosolic glucocorticoid receptors within cells []. This interaction leads to the complex binding to glucocorticoid receptor response elements on DNA, ultimately altering gene expression. This process results in the increased synthesis of anti-inflammatory proteins and the suppression of inflammatory mediator production, leading to a reduction in chronic inflammation and autoimmune reactions [].

A: The molecular formula of triamcinolone hexacetonide is C27H31F3O8, and its molecular weight is 532.5 g/mol [].

A: While the provided research does not offer detailed spectroscopic information, one study mentions utilizing X-ray diffraction analysis to identify calcium deposits as hydroxyapatite crystals following triamcinolone hexacetonide injection []. Additionally, X-ray diffraction patterns of decalcified deposits suggested the presence of steroid derived from triamcinolone hexacetonide [].

A: Triamcinolone hexacetonide exhibits significantly lower water solubility compared to other corticosteroids like methylprednisolone acetate and hydrocortisone [, ]. This characteristic contributes to its prolonged duration of action but also increases the likelihood of inducing a foreign body reaction upon subcutaneous injection or extravasation [, ].

ANone: The provided research focuses on the pharmacological applications of triamcinolone hexacetonide as an anti-inflammatory and immunosuppressive agent. Information regarding its catalytic properties and applications is not discussed.

ANone: The provided research does not delve into computational chemistry or modeling aspects of triamcinolone hexacetonide.

A: While the provided research does not specifically focus on the SAR of triamcinolone hexacetonide, it highlights that its hexacetonide ester contributes to its prolonged duration of action compared to other triamcinolone esters, such as acetonide [, ].

A: Research indicates that triamcinolone hexacetonide is susceptible to degradation under acidic and alkaline conditions, producing a novel degradation product identifiable through liquid chromatography methods []. This highlights the importance of formulation strategies to ensure stability.

A: The low water solubility of triamcinolone hexacetonide can pose formulation challenges. It is often formulated as a suspension for intra-articular injection [, , , , ]. To improve its solubility for intravitreal use, reformulation into an iso-osmolar solution has been explored in rabbit models [].

ANone: The provided research primarily focuses on clinical applications and does not offer detailed information on SHE regulations specific to triamcinolone hexacetonide.

A: Research indicates that following intra-articular injection, triamcinolone hexacetonide is not detectable in urine, but its metabolites, primarily triamcinolone acetonide and 6β-hydroxy-triamcinolone acetonide, are detectable []. This suggests in situ metabolism within the joint. Notably, triamcinolone acetonide is detectable in plasma for up to 10 days post-administration, indicating systemic exposure [].

A: Numerous studies using various animal models and clinical trials demonstrate the efficacy of triamcinolone hexacetonide in reducing joint inflammation and improving symptoms in conditions like rheumatoid arthritis and osteoarthritis [, , , , , , , , , , , , , , , , , ]. These studies utilize various outcome measures, including pain scores, joint swelling, range of motion, and functional assessments.

A: Several studies compare the effectiveness of triamcinolone hexacetonide to other treatment options, including other corticosteroids (e.g., methylprednisolone acetate, betamethasone), viscosupplementation, and placebo [, , , , , , ]. Results vary depending on the specific comparison and outcome measures used.

ANone: The provided research does not discuss resistance mechanisms or cross-resistance related to triamcinolone hexacetonide.

A: While generally considered safe, intra-articular injections of triamcinolone hexacetonide can cause local tissue necrosis, particularly if administered outside the synovial cavity [, ]. It is crucial to ensure accurate injection technique and consider alternative treatments in cases of extra-articular involvement.

A: One study reported cases of subcutaneous calcinosis and ulceration occurring many years after triamcinolone hexacetonide injections for plantar fasciitis []. Researchers suggest this could be due to a chronic inflammatory response to the drug, highlighting the importance of long-term monitoring and patient education about potential delayed reactions.

A: The most common delivery route for triamcinolone hexacetonide is intra-articular injection, allowing for targeted delivery directly to the site of inflammation [, , , , , , , , , , , , , , , , , ]. Research also explores reformulation strategies, such as creating iso-osmolar solutions, to improve its suitability for intravitreal administration [].

A: While the research provided does not identify specific biomarkers for predicting triamcinolone hexacetonide efficacy, several studies utilize clinical and laboratory parameters to monitor treatment response, including visual analog scale (VAS) scores for pain and swelling, joint circumference measurements, range of motion assessments, erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP) levels [, , , , , , , , , , , , , , , ].

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for identifying and quantifying triamcinolone hexacetonide and its metabolites in biological samples like plasma and urine [, , ].

ANone: The provided research focuses on the clinical applications of triamcinolone hexacetonide and does not discuss its environmental impact or degradation pathways.

A: The provided research touches upon analytical method validation, mentioning that the developed liquid chromatography method for separating triamcinolone hexacetonide and its degradation products adheres to International Conference on Harmonisation (ICH) guidelines [].

ANone: The research primarily focuses on clinical applications and does not provide specific details regarding quality control and assurance measures for triamcinolone hexacetonide manufacturing and distribution.

ANone: While triamcinolone hexacetonide exhibits immunosuppressive effects by modulating immune cell function and cytokine production, the provided research does not specifically address its potential immunogenicity or ability to elicit an immune response.

ANone: The research does not provide information on triamcinolone hexacetonide's interactions with drug transporters.

ANone: The research does not provide detailed information on triamcinolone hexacetonide's interactions with drug-metabolizing enzymes.

ANone: While the research focuses on the clinical applications of triamcinolone hexacetonide, it does not specifically address its biocompatibility or biodegradability.

A: Yes, several alternatives and substitutes exist for conditions often managed with triamcinolone hexacetonide, including other corticosteroids (e.g., triamcinolone acetonide, methylprednisolone acetate), viscosupplementation with hyaluronic acid, and non-pharmacological interventions like physiotherapy [, , , , , , ]. The choice of treatment depends on factors such as the specific condition, individual patient characteristics, and potential risks and benefits.

ANone: The research primarily focuses on the clinical applications of triamcinolone hexacetonide and does not address specific strategies for its recycling or waste management.

ANone: The research highlights various tools and resources employed in triamcinolone hexacetonide research, including:

  • Animal Models: Guinea pigs and rabbits have been used to study the effects of triamcinolone hexacetonide on articular cartilage and ocular tissues, respectively [, ].
  • Clinical Trial Networks: Multicenter clinical trials have been conducted to evaluate the efficacy and safety of triamcinolone hexacetonide in various conditions [].
  • Imaging Techniques: Magnetic resonance imaging (MRI), radiography, and microwave thermography have been used to assess joint inflammation and monitor treatment response [, , ].
  • Analytical Techniques: HPLC, LC-MS/MS, and X-ray diffraction analysis are utilized to characterize the compound, quantify its levels in biological samples, and identify its degradation products [, , , ].

A: The research provides glimpses into the historical context of triamcinolone hexacetonide use, mentioning its introduction as a longer-acting alternative to earlier corticosteroids like hydrocortisone acetate []. Additionally, the observation of subcutaneous calcinosis as a potential long-term complication highlights the evolving understanding of its safety profile over time [].

ANone: The research showcases the cross-disciplinary nature of triamcinolone hexacetonide research, involving collaborations between:

  • Rheumatologists: Investigating its efficacy and safety in managing inflammatory joint diseases [, , , , , , , , , , , , , , , , , ].
  • Pharmacologists: Studying its pharmacokinetics, pharmacodynamics, and drug interactions [].
  • Radiologists: Employing imaging techniques like MRI and radiography to assess joint health and monitor treatment response [, , ].
  • Analytical Chemists: Developing and validating methods for detecting and quantifying triamcinolone hexacetonide and its metabolites in biological samples [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。